Methyl 2-hydroxy-2-phenylpropanoate
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Overview
Description
Methyl 2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is a methyl ester derivative of 2-hydroxy-2-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-phenylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-phenylpropanoate
Reduction: Methyl 2-hydroxy-2-phenylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-phenylpropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, participating in various metabolic pathways. The compound’s hydroxyl and ester groups allow it to interact with different molecular targets, facilitating its incorporation into larger molecules or its transformation into other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenoxypropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Methyl 2-isocyano-3-phenylpropanoate
Uniqueness
Methyl 2-hydroxy-2-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its hydroxyl and ester groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(12,9(11)13-2)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFKOGXDUTORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-95-7 |
Source
|
Record name | methyl 2-hydroxy-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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